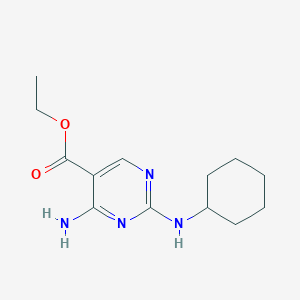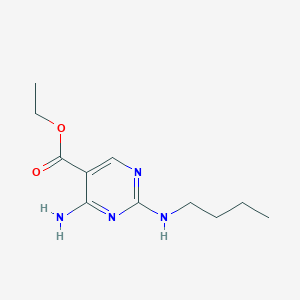![molecular formula C11H14N4S B276612 N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)
N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is a chemical compound that has been widely studied for its potential applications in scientific research. It is also known by its chemical formula, C13H16N4S, and is commonly referred to as MSBTA.
Wirkmechanismus
The mechanism of action of MSBTA involves its ability to bind to specific enzymes and receptors in the body, thereby inhibiting their activity. For example, it has been found to bind to the adenosine A2A receptor and block its activation, which can reduce inflammation and improve cognitive function. It has also been shown to inhibit the activity of the monoamine oxidase B enzyme, which can increase the levels of dopamine in the brain and improve symptoms of Parkinson's disease.
Biochemical and Physiological Effects
MSBTA has been found to have various biochemical and physiological effects in the body. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, which can help to reduce inflammation and improve immune function. It has also been found to increase the levels of dopamine in the brain, which can improve mood and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MSBTA in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one limitation is that it can be difficult to obtain and may be expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving MSBTA. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of research is the exploration of its potential applications in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its biochemical and physiological effects in the body.
Synthesemethoden
The synthesis of MSBTA involves the reaction between 4-(methylsulfanyl)benzyl chloride and 5-methyl-4H-1,2,4-triazole-3-amine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MSBTA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its ability to inhibit certain enzymes and receptors, such as the adenosine A2A receptor and the monoamine oxidase B enzyme. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including Parkinson's disease, cancer, and inflammation.
Eigenschaften
Produktname |
N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine |
|---|---|
Molekularformel |
C11H14N4S |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
5-methyl-N-[(4-methylsulfanylphenyl)methyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4S/c1-8-13-11(15-14-8)12-7-9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3,(H2,12,13,14,15) |
InChI-Schlüssel |
RIZCZYJTYRSJDA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(C=C2)SC |
Kanonische SMILES |
CC1=NC(=NN1)NCC2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276530.png)
![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276531.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)

![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)


![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)
![2-Chloro-4-[(3-pyridylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)


![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)